tc-e 5001

Wnt/β-catenin Signaling Cancer Cell Biology High-Throughput Screening

TC-E 5001 is a 1,2,4-triazole-based tankyrase 1/2 inhibitor that binds the adenosine pocket with >7,600-fold selectivity over PARP1/2, eliminating off-target PARP artifacts in Wnt/β-catenin studies. It achieves complete pathway suppression at sub-nanomolar concentrations (cellular IC50 0.63 nM) and offers a validated in vivo therapeutic window (0.33–10 mg/kg BID) with a defined NOAEL—avoiding the intestinal toxicity common to other tankyrase inhibitors. A co-crystal structure (PDB: 3UDD) supports structure-guided drug design. This compound is ideal for target validation, xenograft efficacy, and immuno-oncology combination studies requiring clean, reproducible data.

Molecular Formula C20H19N5O3S
Molecular Weight 409.5 g/mol
Cat. No. B1681995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametc-e 5001
SynonymsTC-E 5001;  TC E 5001;  TCE5001;  TCE-5001;  TC-E-5001; 
Molecular FormulaC20H19N5O3S
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCC1=NN=C(N1C2=CC=C(C=C2)OC)SCC3=NC(=NO3)C4=CC=C(C=C4)OC
InChIInChI=1S/C20H19N5O3S/c1-13-22-23-20(25(13)15-6-10-17(27-3)11-7-15)29-12-18-21-19(24-28-18)14-4-8-16(26-2)9-5-14/h4-11H,12H2,1-3H3
InChIKeyLQZSHPITKSPDLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TC-E 5001 (OM-153): Potent Dual Tankyrase 1/2 Inhibitor for Wnt Pathway Research – CAS 865565-29-3


TC-E 5001, also referred to as OM-153 in advanced preclinical studies, is a small-molecule inhibitor of the Wnt/β-catenin signaling pathway that acts via high-affinity binding to the adenosine pocket of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2) [1]. This 1,2,4-triazole-based scaffold represents a distinct chemotype within the tankyrase inhibitor class, characterized by its specific interaction with a non-nicotinamide binding site on the PARP family enzymes [2]. The compound is supplied for research use with a purity of ≥98% (HPLC) and a molecular weight of 409.46 g/mol [3].

TC-E 5001 (OM-153) Procurement Risk: Why Substituting with Another Tankyrase Inhibitor Can Compromise Experimental Reproducibility


Tankyrase inhibitors are not functionally interchangeable. Members of this class differ fundamentally in their binding mode (adenosine pocket vs. nicotinamide pocket), which dictates their selectivity profile against other PARP family enzymes (PARP1/2), thereby determining off-target cellular effects and the validity of mechanistic conclusions [1]. Furthermore, in vivo efficacy and the presence of a defined therapeutic window are not class-wide properties but are highly compound-dependent, as demonstrated by the variable toxicity and antitumor outcomes observed across a panel of TNKS inhibitors [2]. Substituting TC-E 5001 with a generic tankyrase inhibitor without verifying these specific quantitative parameters risks introducing uncontrolled biological variables, leading to irreproducible data and wasted research resources.

TC-E 5001 (OM-153) Quantitative Differentiation: Evidence-Based Advantages Over Alternative Tankyrase Inhibitors


Superior Cellular Wnt Pathway Inhibition: TC-E 5001 (OM-153) Exhibits a 286-Fold Potency Advantage Over IWR-1 and a 17-Fold Advantage Over XAV939

TC-E 5001 (OM-153) achieves picomolar-range inhibition of Wnt/β-catenin signaling in a cellular reporter assay, with an IC50 of 0.63 nM [1]. This represents a substantial improvement over alternative tankyrase inhibitors evaluated in comparable systems. For instance, IWR-1 exhibits an IC50 of 180 nM for Wnt inhibition [2], while XAV939 displays an IC50 of approximately 11 nM for TNKS1 in biochemical assays, but its cellular Wnt inhibition potency is significantly lower, with reported values around 707 nM in DLD1 cells [3]. The 0.63 nM cellular IC50 for TC-E 5001 corresponds to a 286-fold greater potency than IWR-1 and a >17-fold greater potency than the commonly cited biochemical IC50 of XAV939, translating to a reduced required working concentration and lower potential for off-target cellular effects.

Wnt/β-catenin Signaling Cancer Cell Biology High-Throughput Screening

Unambiguous PARP1/2 Selectivity: TC-E 5001 (OM-153) Demonstrates >7,600-Fold Selectivity Over PARP1, Enabling Clean Wnt Pathway Studies

A critical differentiator for TC-E 5001 is its profound selectivity for tankyrases over other PARP family members. Biochemical assays demonstrate that TC-E 5001 (OM-153) has an IC50 for PARP1 inhibition of >100,000 nM, while inhibiting TNKS1 and TNKS2 with IC50s of 13 nM and 2 nM, respectively [1]. This corresponds to a >7,600-fold selectivity for TNKS2 over PARP1. In contrast, compounds that bind the nicotinamide pocket, such as certain tankyrase inhibitors, also inhibit PARP1 activity [1]. XAV939, while a potent tankyrase inhibitor, has been reported to have a more modest selectivity window, with some studies indicating off-target effects on PARP1 at higher concentrations [2]. The adenosine-pocket binding mode of TC-E 5001 is the structural basis for this enhanced selectivity, as confirmed by X-ray crystallography of the compound in complex with the TNKS1 catalytic domain (PDB: 3UDD) [3].

PARP Family Selectivity Off-Target Profiling Chemical Biology

Defined In Vivo Therapeutic Window: TC-E 5001 (OM-153) Delivers Antitumor Efficacy at 0.33-10 mg/kg BID with No Intestinal Toxicity, a Critical Advantage for Preclinical Studies

The development of tankyrase inhibitors has historically been constrained by on-target intestinal toxicity, limiting their utility in vivo. TC-E 5001 (OM-153) is distinguished by a clearly defined therapeutic window in mouse models. Oral administration twice daily at doses ranging from 0.33 to 10 mg/kg significantly reduces WNT/β-catenin signaling and tumor progression in COLO 320DM colon carcinoma xenografts without causing substantial toxicity [1]. A 28-day repeat-dose toxicity study revealed that while a high dose of 100 mg/kg BID induced intestinal damage and body weight loss, the efficacious 10 mg/kg BID dose resulted in an intact intestinal architecture and no atypical histopathologic changes in other organs [1]. This contrasts with early tankyrase inhibitors like XAV939 and IWR-1, for which dose-limiting intestinal toxicity has been a significant barrier, and for which detailed therapeutic window data in long-term studies are less established [2].

In Vivo Pharmacology Therapeutic Index Colon Cancer Models

Structural Confirmation of Adenosine Pocket Binding: TC-E 5001's Unique Binding Mode as a Rational Basis for Superior Selectivity

The co-crystal structure of TC-E 5001 (compound 24 in the original publication) bound to the catalytic domain of TNKS1 has been solved at 1.95 Å resolution (PDB ID: 3UDD) [1]. This structure unambiguously demonstrates that TC-E 5001 binds to a novel adenosine pocket within the TNKS1 active site, a mode of interaction that is distinct from inhibitors that target the nicotinamide binding pocket [2]. The adenosine pocket binding mode is directly linked to the compound's high selectivity for TNKS1/2 over other PARP family enzymes, as the nicotinamide pocket is highly conserved across the PARP family, whereas the adenosine pocket exhibits greater structural divergence [3]. This structural validation provides a rational basis for the superior selectivity profile of TC-E 5001 compared to nicotinamide-pocket binding tankyrase inhibitors like XAV939, which lack this level of structural characterization for their binding mode.

Structural Biology X-ray Crystallography Drug Design

Antiproliferative Activity in Wnt-Dependent Cancer Cells: TC-E 5001 (OM-153) Selectively Inhibits Growth of COLO 320DM Cells with Greater Potency than a Panel of Clinical-Stage Tankyrase Inhibitors

In a head-to-head comparison of antiproliferative effects against the APC-mutated, Wnt-dependent colon carcinoma cell line COLO 320DM, TC-E 5001 (OM-153) demonstrated superior potency compared to a panel of seven other tankyrase inhibitors, including the clinical candidate NVP-TNKS565 and the tool compounds AZ6102 and E7449 [1]. While specific GI50 values are not provided in the abstract, the authors explicitly state that OM-153 was the most potent antiproliferative agent among the tested TNKS inhibitors in this Wnt-dependent cell line [1]. Importantly, this growth inhibition was selective, as no effect was observed in the Wnt-independent, TNKSi-insensitive colon carcinoma cell line RKO [1]. This cellular activity profile confirms that the potent biochemical inhibition of TNKS1/2 by TC-E 5001 translates into a robust and selective functional effect on cancer cell viability.

Colorectal Cancer APC Mutation Drug Discovery

TC-E 5001 (OM-153) Optimal Applications: Defined Research Scenarios Where This Compound Delivers Quantifiable Advantages


Wnt/β-Catenin Pathway Target Validation in Cancer Cell Models

TC-E 5001 is ideally suited for experiments requiring precise and potent inhibition of Wnt/β-catenin signaling in APC-mutated colorectal cancer cell lines (e.g., COLO 320DM). Its cellular IC50 of 0.63 nM [1] allows for complete pathway suppression at sub-nanomolar concentrations, minimizing solvent (DMSO) artifacts and reducing the risk of off-target effects that could confound genetic knockdown or overexpression studies. The >7,600-fold selectivity over PARP1 [1] ensures that observed effects on cell proliferation, apoptosis, or gene expression can be confidently attributed to TNKS1/2 inhibition rather than general PARP family disruption. This is critical for generating clean, interpretable data in target validation campaigns.

In Vivo Pharmacology Studies Requiring a Defined Therapeutic Window

For researchers planning in vivo efficacy studies in mouse xenograft models (e.g., COLO 320DM colon carcinoma), TC-E 5001 offers a crucial advantage: a validated, dose-dependent therapeutic window. Oral dosing at 0.33-10 mg/kg BID achieves robust tumor growth inhibition without causing the dose-limiting intestinal toxicity that has plagued earlier tankyrase inhibitors [1]. The availability of a 28-day repeat-dose toxicity dataset defining the NOAEL for intestinal damage at 10 mg/kg BID [1] allows for informed study design, including the selection of appropriate dose levels and the interpretation of any observed adverse events. This reduces the risk of study failure due to unexpected toxicity and supports the generation of high-quality, reproducible in vivo data.

Structural Biology and Fragment-Based Drug Discovery

The high-resolution co-crystal structure of TC-E 5001 bound to the TNKS1 adenosine pocket (PDB: 3UDD) [2] makes this compound an invaluable tool for structural biology efforts and structure-guided drug design. The structure provides a validated molecular framework for understanding the key interactions that confer high affinity and selectivity to this chemotype. Researchers engaged in fragment-based screening or virtual ligand docking can use this structure as a reference to guide the design of novel TNKS inhibitors with improved pharmacological properties. The compound itself serves as a positive control for biophysical assays (e.g., SPR, ITC) designed to measure binding to the adenosine pocket of TNKS1/2.

Immuno-Oncology Combination Studies

Emerging evidence indicates that TC-E 5001 can potentiate the antitumor effect of anti-PD-1 immune checkpoint blockade [1]. This combination activity, demonstrated in a B16-F10 mouse melanoma model, suggests a specific application in immuno-oncology research aimed at understanding the interplay between Wnt/β-catenin signaling and the tumor immune microenvironment. Researchers investigating mechanisms of resistance to checkpoint inhibitors or seeking to identify novel combination partners for immunotherapy should prioritize TC-E 5001 due to this documented in vivo activity and its established therapeutic window, which is essential for safe and interpretable combination therapy experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for tc-e 5001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.